molecular formula C20H19F2N3O3S B2470639 8-(2,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189482-98-1

8-(2,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2470639
CAS No.: 1189482-98-1
M. Wt: 419.45
InChI Key: ZTWXEVUWAVRABI-UHFFFAOYSA-N
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Description

8-(2,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H19F2N3O3S and its molecular weight is 419.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

  • A series of compounds, including structures related to the queried chemical, demonstrated significant antimicrobial activity against various microbial strains. This highlights the potential of these compounds in developing new antimicrobial agents (Dalloul et al., 2017).
  • Research on new 1,2,4-triazoles featuring a difluoro(substituted sulfonyl)methyl moiety has shown potent antifungal activities against different strains, including C. albicans and A. fumigatus, underlining the therapeutic promise of these molecules (Eto et al., 2001).

Synthetic Methodologies and Chemical Properties

  • Novel synthetic approaches have been developed for the production of related compounds, such as spiro[4.5]dec-2-enes, highlighting the versatility of these chemical scaffolds in medicinal chemistry and drug design (Wen et al., 2015).
  • Research on the synthesis of bicyclic β-lactones through nucleophile-catalyzed aldol-lactonization (NCAL) demonstrates the broad synthetic utility of related chemical frameworks, suggesting applications in creating bioactive molecules (Nguyen et al., 2012).

Environmental and Detoxification Applications

  • N-Halamine-coated cotton research for antimicrobial and detoxification applications, involving similar spiro compounds, showcases the environmental potential of these chemicals in creating surfaces capable of neutralizing microbes and detoxifying harmful agents (Ren et al., 2009).

Properties

IUPAC Name

8-(2,4-difluorophenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S/c1-13-3-2-4-14(11-13)18-19(26)24-20(23-18)7-9-25(10-8-20)29(27,28)17-6-5-15(21)12-16(17)22/h2-6,11-12H,7-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWXEVUWAVRABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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